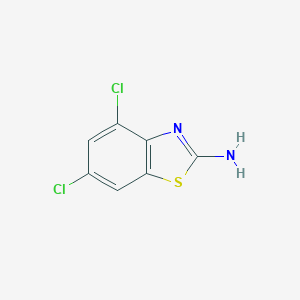

2-Amino-4,6-diclorobenzotiazol

Descripción general

Descripción

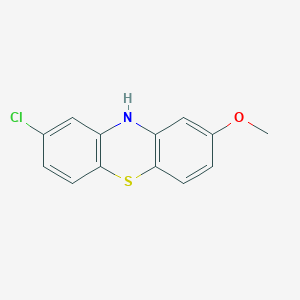

2-Amino-4,6-dichlorobenzothiazole is a compound that belongs to the class of 2-aminobenzothiazoles, which are of significant interest due to their diverse biological applications and presence in various natural products and biologically active compounds . These compounds have been studied for their potential therapeutic effects, such as antiprion activity , and have been synthesized through various methods, including transition-metal-free and solvent-free conditions .

Synthesis Analysis

The synthesis of 2-aminobenzothiazoles can be achieved through several methods. One approach involves the iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolyzed Herz salts, leading to the formation of 2-aminobenzothiazoles with the extrusion of sulfur monoxide . Another method includes a switchable and scalable C-N coupling protocol developed for the synthesis of these compounds from 2-chlorobenzothiazoles and primary amines under transition-metal-free and solvent-free conditions . Additionally, solid-phase parallel synthesis has been utilized for the creation of 2-amino and 2-amidobenzo(d)oxazole derivatives, which share a similar core structure to 2-aminobenzothiazoles .

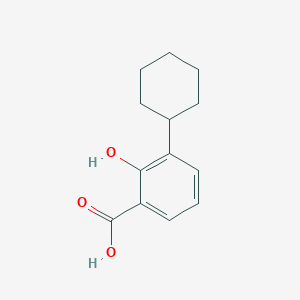

Molecular Structure Analysis

The molecular structure of aminothiazole derivatives has been extensively studied. X-ray crystallographic analysis has revealed that these compounds can form poly chain structures due to the presence of intramolecular hydrogen bonding . The crystal structures of substituted amidino-benzothiazoles have also been determined, showing that the bond distances and angles in these structures are almost similar, with differences in the orientation of the amidino moiety with respect to the benzothiazole ring .

Chemical Reactions Analysis

2-Aminothiazoles have been assessed for their nucleophilicities through coupling with superelectrophilic compounds. For instance, the reactions of 2-aminothiazole derivatives with 4,6-dinitrobenzofuroxan (DNBF) have been studied, revealing that these thiazoles behave preferentially as carbon rather than nitrogen nucleophiles . The reactivity sequence determined from these studies accounts for the observed selectivity in the formation of sigma-adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzothiazoles have been characterized using various spectroscopic techniques, including NMR and FT-IR, as well as computational methods such as density functional theory (DFT). These studies have provided insights into the electronic and spectroscopic properties of the compounds, supporting the experimental data . The thermodynamic and UV-Vis analyses have confirmed the presence of hydrogen bonding networks in the dimers, and the first-order hyperpolarizability of these molecules has been found to be significantly greater than that of urea .

Aplicaciones Científicas De Investigación

Síntesis de compuestos biológicamente activos

El 2-Amino-4,6-diclorobenzotiazol se utiliza en la síntesis de compuestos biológicamente activos. Es un componente clave en el diseño de estos compuestos debido a su alta actividad biológica y farmacológica . Los métodos de síntesis se pueden dividir en dos grupos principales: síntesis de “una olla” y síntesis multipaso secuencial .

Aplicaciones antivirales

Los compuestos basados en el 2-aminobenzotiazol han mostrado propiedades antivirales significativas. Esto se ha vuelto especialmente relevante debido a la amenaza de brotes de epidemias asociados con la aparición y propagación de varios virus .

Aplicaciones antimicrobianas

Los derivados del this compound han demostrado propiedades antimicrobianas, lo que los hace valiosos en el desarrollo de nuevos agentes antimicrobianos .

Aplicaciones antiinflamatorias

Estos compuestos también han mostrado propiedades antiinflamatorias, que pueden ser útiles en el tratamiento de diversas afecciones inflamatorias .

Aplicaciones antidiabéticas

Se ha descubierto que los derivados del this compound exhiben propiedades antidiabéticas, lo que los convierte en posibles candidatos para el desarrollo de nuevos fármacos antidiabéticos .

Aplicaciones anticonvulsivas

El this compound se utiliza como reactivo en la preparación de 2-benzotiazolaminas sustituidas como inhibidores del flujo de sodio para la actividad anticonvulsiva .

Aplicaciones antitumorales

Los compuestos basados en el 2-aminobenzotiazol han mostrado efectos antitumorales, lo que los convierte en posibles candidatos para el desarrollo de nuevos fármacos antitumorales .

Efectos inmunomoduladores

Los derivados del this compound han demostrado efectos inmunomoduladores, que pueden ser útiles en el tratamiento de diversas afecciones relacionadas con el sistema inmunológico

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Mecanismo De Acción

Mode of Action

It is suggested that the compound may interact with its targets through a series of biochemical reactions, leading to changes in cellular processes . The exact nature of these interactions and changes is currently under investigation.

Biochemical Pathways

These compounds have been associated with a broad spectrum of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Result of Action

It is known that the compound is used as a reactant in the preparation of substituted 2-benzothiazolamines, which have been studied for their anticonvulsant activity .

Propiedades

IUPAC Name |

4,6-dichloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGRZSHGRZYCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937130 | |

| Record name | 4,6-Dichloro-1,3-benzothiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788805 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

16582-59-5, 61792-25-4 | |

| Record name | 4,6-Dichloro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16582-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061792254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16582-59-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine, dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dichloro-1,3-benzothiazol-2(3H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorobenzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonamide, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B97979.png)

![(6Z,10E)-9-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B97996.png)